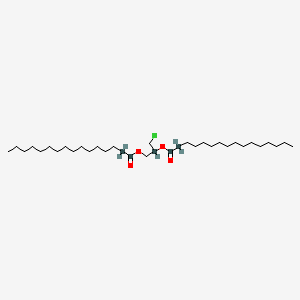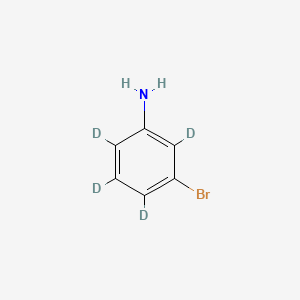
PYRIDOXATIN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antioxidant Activity
Pyridoxatin has been found to have significant antioxidant activity . It can act as a powerful scavenger of iron, which is a key element in the production of reactive oxygen species (ROS). ROS are chemically reactive molecules that can cause damage to cells and tissues, leading to various diseases. By scavenging iron, pyridoxatin can help to mitigate the harmful effects of ROS .
Iron Chelation Therapy
Pyridoxatin has potential applications in iron chelation therapy . Iron overload diseases, such as hereditary hemochromatosis and Friedreich ataxia, can result from a dysfunction in the body’s mechanisms of iron regulation and utilization. Pyridoxatin can bind to excess iron in the body and form a stable, soluble compound that can be excreted, thereby helping to treat iron overload .
Mitigation of Iron Overload Stress
In addition to its role in iron chelation therapy, pyridoxatin can also help to mitigate the stress caused by iron overload . This can be particularly beneficial in conditions where iron overload is a result of treatment for a condition unrelated to iron metabolism, such as blood transfusions in thalassemia patients .
Potential Oral Activity
Unlike desferrioxamine (DFO), the current gold standard for iron overload treatment, pyridoxatin has the advantage of being cell permeable and thus potentially orally active . This means that it could be administered orally, making it a more convenient option for patients .
Antibiotic Activity
Pyridoxatin has been found to have antibiotic activity against certain microorganisms . For example, it has shown activity against Staphylococcus epidermidis, a bacterium that is a common cause of infections in humans .
Production by Marine Fungi
Pyridoxatin is produced by certain marine fungi, such as the Trichoderma sp. strain MF106 . This suggests that it could potentially be sourced sustainably from marine environments .
Safety and Hazards
作用機序
Target of Action
Pyridoxatin is a member of the class of dihydroxypyridines . It primarily targets MMP-2 (Gelatinase A) , an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
Pyridoxatin acts as an inhibitor of MMP-2 (Gelatinase A) . By inhibiting this enzyme, it can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer .
Biochemical Pathways
Pyridoxatin is involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It’s important to note that Vitamin B6 is the collective term for a group of three related compounds, pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives .
Pharmacokinetics
Pyridoxine, a compound similar to Pyridoxatin, is readily absorbed from the GI tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk . The half-life elimination of Pyridoxine is approximately 15 to 20 days .
Result of Action
The inhibition of MMP-2 by Pyridoxatin can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer . Moreover, Pyridoxatin is indicated to be a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyridoxatin involves the condensation of pyridoxal and hydrazine hydrate, followed by a cyclization reaction to form the final product.", "Starting Materials": [ "Pyridoxal", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Pyridoxal and hydrazine hydrate are mixed together in a solvent, such as ethanol or methanol.", "Step 2: The mixture is heated under reflux for several hours to allow for condensation to occur.", "Step 3: The resulting intermediate is then subjected to a cyclization reaction using a mild acid catalyst, such as acetic acid or sulfuric acid.", "Step 4: The reaction mixture is then cooled and the product is isolated by filtration or extraction with a suitable solvent, such as diethyl ether or chloroform." ] } | |
CAS番号 |
149196-98-5 |
製品名 |
PYRIDOXATIN |
分子式 |
C15H21NO3 |
分子量 |
263.337 |
IUPAC名 |
3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |
InChIキー |
OQJADHLOEAOIGC-LSCVPOLPSA-N |
SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)


![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)
![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)

![4,5-Dihydro-3H-[1,2]oxazolo[5,4,3-de]quinoline](/img/structure/B588574.png)